REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([C:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].B.B.O1CCCC1>O1CCCC1>[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([CH2:8][N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
0.1125 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)N2CCCCC2)C=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly added dropwise to a 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
is subsequently heated to 60° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is maintained at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with the addition of concentrated HCl (added until gas evolution stops)
|
Type
|
CUSTOM
|
Details
|
The quenched reaction mixture
|
Type
|
EXTRACTION
|
Details
|
is then extracted with ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo, while the aqueous layer
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
ADDITION
|
Details
|
made basic with the addition of aqueous 1M NaOH
|
Type
|
EXTRACTION
|
Details
|
The basic aqueous layer is then extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the ethyl acetate layer from this extraction
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The solids isolated from both concentrated ethyl acetate layers
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CN2CCCCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 mg | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |